molecular formula C29H22BrClN4O2S B11634330 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11634330
M. Wt: 605.9 g/mol
InChI Key: LJGIWNSHUBPDFV-UHFFFAOYSA-N
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Description

6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as bromophenyl, chlorophenyl, cyano, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The bromophenyl, chlorophenyl, and cyano groups are introduced through substitution reactions using suitable reagents.

    Carbamoylation and Sulfanylation: The carbamoyl and sulfanyl groups are introduced through reactions with carbamoyl chloride and thiol reagents, respectively.

Industrial Production Methods

Industrial production of this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of various functional groups with biological macromolecules. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may exhibit biological activity against various targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor the properties of the resulting materials.

Mechanism of Action

The mechanism of action of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
  • 6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
  • 6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups, along with the cyano and carboxamide groups, makes it distinct from other similar compounds. This unique combination of functional groups can lead to specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H22BrClN4O2S

Molecular Weight

605.9 g/mol

IUPAC Name

6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C29H22BrClN4O2S/c1-17-5-3-4-6-24(17)35-28(37)26-18(2)33-29(23(15-32)27(26)19-7-11-21(31)12-8-19)38-16-25(36)34-22-13-9-20(30)10-14-22/h3-14H,16H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

LJGIWNSHUBPDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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